An In-Depth Technical Guide to 3'-hydroxy-4'-methoxydiclofenac: Chemical Structure, Properties, and Metabolic Significance
An In-Depth Technical Guide to 3'-hydroxy-4'-methoxydiclofenac: Chemical Structure, Properties, and Metabolic Significance
This guide provides a comprehensive technical overview of 3'-hydroxy-4'-methoxydiclofenac, a significant metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics of this compound, its metabolic origins, and its relevance in the broader context of diclofenac's pharmacology and toxicology.
Introduction: The Metabolic Landscape of Diclofenac
Diclofenac, a potent inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, undergoes extensive metabolism in the body, a critical factor influencing its efficacy and safety profile[1]. The biotransformation of diclofenac is complex, involving both phase I and phase II metabolic pathways[2][3]. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, leading to the formation of several hydroxylated metabolites[4][5]. These include 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and 3'-hydroxydiclofenac[1]. Subsequent phase II reactions, such as glucuronidation, further modify these metabolites to facilitate their excretion[2][3].
Among the various metabolites, 3'-hydroxy-4'-methoxydiclofenac represents a product of sequential hydroxylation and methoxylation, highlighting the intricate enzymatic processes involved in diclofenac's clearance[1][6]. Understanding the chemical identity and properties of such metabolites is paramount for a complete characterization of the parent drug's disposition and for investigating the mechanisms underlying its therapeutic and adverse effects.
Core Chemical Identity of 3'-hydroxy-4'-methoxydiclofenac
The precise chemical identity of a drug metabolite is fundamental to any scientific investigation. This section provides the definitive structural and physicochemical properties of 3'-hydroxy-4'-methoxydiclofenac.
Chemical Structure and Nomenclature
3'-hydroxy-4'-methoxydiclofenac is a derivative of diclofenac characterized by the addition of a hydroxyl (-OH) group at the 3' position and a methoxy (-OCH3) group at the 4' position of the 2,6-dichloroanilino phenyl ring.[6]
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-(2,6-dichloro-3-hydroxy-4-methoxyanilino)phenyl]acetic acid .[6]
Below is a two-dimensional representation of the chemical structure, generated to illustrate the atomic connectivity and key functional groups.
Caption: 2D structure of 3'-hydroxy-4'-methoxydiclofenac.
Physicochemical Properties
A summary of the key physicochemical properties of 3'-hydroxy-4'-methoxydiclofenac is presented in the table below. These values are crucial for analytical method development, pharmacokinetic modeling, and toxicological assessments.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃Cl₂NO₄ | [6] |
| Molecular Weight | 342.2 g/mol | [6] |
| Monoisotopic Mass | 341.022163 g/mol | [6][7] |
| CAS Number | 106610-60-0 | [6] |
| Physical Description | White to Off-White Solid | [8] |
| Melting Point | >166°C (decomposes) | [8] |
| Solubility | Slightly soluble in DMSO and Methanol | [8] |
Metabolic Formation and Relevance
The formation of 3'-hydroxy-4'-methoxydiclofenac is a multi-step process involving key drug-metabolizing enzymes. This pathway is of significant interest as it contributes to the overall clearance of diclofenac and the generation of a structurally distinct chemical entity.
Enzymatic Pathway
The metabolism of diclofenac to its various hydroxylated forms is primarily catalyzed by CYP enzymes, with CYP2C9 playing a major role in the formation of the main metabolite, 4'-hydroxydiclofenac.[1][4] The formation of 3'-hydroxydiclofenac is also attributed to CYP2C9, while the minor 5-hydroxy and 3'-hydroxy metabolites are formed by CYP3A4.[1][4]
The subsequent methoxylation step, leading to 3'-hydroxy-4'-methoxydiclofenac, is less characterized but is presumed to involve catechol-O-methyltransferase (COMT) or other O-methyltransferases acting on a dihydroxylated intermediate. The overall pathway underscores the collaborative nature of different enzyme systems in drug metabolism.
Caption: Postulated metabolic pathway to 3'-hydroxy-4'-methoxydiclofenac.
Analytical Characterization
The identification and quantification of 3'-hydroxy-4'-methoxydiclofenac in biological matrices typically require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the method of choice for achieving the necessary sensitivity and specificity.[9][10] These methods allow for the separation of isomeric metabolites and their unambiguous identification based on their unique fragmentation patterns.[10]
Protocol: Generic Workflow for Metabolite Identification
-
Sample Preparation: Biological samples (e.g., urine, plasma) are subjected to extraction, often solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the metabolites and remove interfering substances.
-
Chromatographic Separation: The extract is injected into an HPLC system, typically with a reverse-phase C18 column, to separate diclofenac and its various metabolites based on their polarity.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is operated in a mode to detect the parent ion of 3'-hydroxy-4'-methoxydiclofenac and then fragment it to produce a characteristic daughter ion spectrum for confirmation.
-
Quantification: For quantitative analysis, a stable isotope-labeled internal standard is often used to correct for matrix effects and variations in instrument response.
Conclusion and Future Directions
3'-hydroxy-4'-methoxydiclofenac is a notable metabolite in the complex biotransformation of diclofenac. Its chemical structure, characterized by a molecular formula of C₁₅H₁₃Cl₂NO₄ and a molecular weight of approximately 342.2 g/mol , has been definitively established.[6] The formation of this metabolite involves sequential enzymatic reactions, highlighting the intricate pathways of drug metabolism.
For researchers in drug development, a thorough understanding of such metabolites is crucial. It informs the interpretation of preclinical and clinical pharmacokinetic data, aids in the assessment of drug-drug interaction potential, and is integral to a comprehensive safety evaluation. While the primary hydroxylated metabolites of diclofenac have been extensively studied in the context of idiosyncratic hepatotoxicity, the pharmacological and toxicological profile of 3'-hydroxy-4'-methoxydiclofenac remains an area for further investigation. Future research could focus on its potential contribution to the overall pharmacological effect of diclofenac or its involvement in any adverse drug reactions.
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